molecular formula C13H17NO B14633035 N-(3-Methoxyphenyl)cyclohexanimine CAS No. 52481-39-7

N-(3-Methoxyphenyl)cyclohexanimine

Katalognummer: B14633035
CAS-Nummer: 52481-39-7
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: MLRXASFPNMNLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methoxyphenyl)cyclohexanimine is a cyclohexane-derived amine featuring a 3-methoxyphenyl substituent. While the exact IUPAC nomenclature may vary, structurally related compounds include 3-Methoxyeticyclidine (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine), which shares the cyclohexanamine backbone and 3-methoxyphenyl group . Its structural flexibility allows for modifications that influence pharmacokinetics, receptor affinity, and metabolic stability.

Eigenschaften

CAS-Nummer

52481-39-7

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

N-(3-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3

InChI-Schlüssel

MLRXASFPNMNLNT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N=C2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 3-methoxyaniline under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 3-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for N-(3-Methoxyphenyl)cyclohexanimine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of N-(3-Methoxyphenyl)cyclohexylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the methoxyphenyl ring.

Wissenschaftliche Forschungsanwendungen

N-(3-Methoxyphenyl)cyclohexanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is crucial for its potential use as a dissociative anesthetic.

Vergleich Mit ähnlichen Verbindungen

TRPV1 Antagonists: N-(3-Methoxyphenyl)cinnamide Derivatives

Key Compound :

  • N-(3-Methoxyphenyl)-4-chlorocinnamide
    • Structure : Features a cinnamide scaffold with 3-methoxyphenyl and 4-chloro substitutions.
    • Activity : High-affinity TRPV1 antagonist (Ki = 18 nM) .
    • Comparison : The chloro substitution at the 4-position enhances TRPV1 binding compared to unsubstituted analogs. Carbon-11 labeled versions (e.g., N-(3-methoxyphenyl)-4-trifluoromethylcinnamide) have been synthesized for PET imaging, highlighting its utility in neuroreceptor studies .

Table 1: TRPV1-Targeting Analogs

Compound Name Key Substituents Affinity (Ki) Application Reference
N-(3-Methoxyphenyl)-4-chlorocinnamide 4-Cl, 3-OCH₃ 18 nM TRPV1 antagonist, PET imaging
N-(3-Methoxyphenyl)-4-CF₃-cinnamide 4-CF₃, 3-OCH₃ Not reported Radioligand development

Antiangiogenic Agents: Pyridinyl-Thiazolyl Carboxamides

Key Compound :

  • N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k)
    • Structure : Combines a thiazole-carboxamide core with 3-methoxyphenyl and pyridinyl groups.
    • Activity : Inhibits angiogenesis in HUVEC colony formation (IC₅₀ < 30 mg/kg/day) and tumor growth, outperforming Vandetanib in preclinical models .
    • Comparison : The 3-methoxyphenyl group contributes to enhanced bioavailability and target engagement in angiogenesis signaling pathways.

Table 2: Antiangiogenic Analogs

Compound Name Core Structure Key Activity Efficacy vs. Control Reference
Compound 3k Thiazole-carboxamide Anti-HUVEC migration Superior to Vandetanib

CNS Radioligands: N-(3-Methoxyphenyl)picolinamide Derivatives

Key Compound :

  • N-(3-Methoxyphenyl)picolinamide with 4-F/Cl substitutions Structure: Picolinamide scaffold with halogenated phenyl groups. Activity: Enhanced blood-brain barrier (BBB) permeability and reduced nonspecific binding compared to methylthio analogs . Comparison: The 3-methoxy group improves CNS penetration, while halogen substitutions (F/Cl) fine-tune receptor affinity.

Table 3: CNS-Targeting Analogs

Compound Name Substituents BBB Permeability Key Challenge Addressed Reference
N-(3-Methoxyphenyl)picolinamide 4-F or 4-Cl High Reduced nonspecific binding

Structural Analogs with Modified Backbones

  • 3-Methoxyeticyclidine (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine): Structure: Cyclohexanamine with ethyl and 3-methoxyphenyl groups.
  • N-[1-(3-Methoxyphenyl)ethyl]cyclohexanamine: Structure: Ethyl-linked 3-methoxyphenyl to cyclohexanamine.

Table 4: Cyclohexanamine Structural Analogs

Compound Name Substituents Biological Target Notes Reference
3-Methoxyeticyclidine N-ethyl, 3-OCH₃ NMDA receptor (speculated) Research chemical
N-[1-(3-MP)ethyl]cyclohexanamine Ethyl linker, 3-OCH₃ Undetermined Synthetic versatility

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects :

  • Halogenation (Cl, F) at the 4-position of phenyl rings enhances receptor affinity in TRPV1 antagonists and CNS radioligands .
  • The 3-methoxy group improves BBB permeability and metabolic stability across multiple compound classes .

Scaffold Flexibility :

  • Thiazole-carboxamide and cinnamide backbones enable divergent biological activities (antiangiogenic vs. TRPV1 antagonism) despite shared 3-methoxyphenyl motifs .

Challenges: Nonspecific binding in CNS-targeted compounds remains a hurdle, addressed via halogen substitutions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.